N-[4-(difluoromethoxy)-3-methoxybenzyl]-N-methylamine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula for “N-[4-(difluoromethoxy)-3-methoxybenzyl]-N-methylamine hydrochloride” is C10H13F2NO2 HCl . The specific molecular structure analysis is not available from the search results.Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not available from the search results. It is mentioned as a chemical compound used in scientific research.Physical and Chemical Properties Analysis
The specific physical and chemical properties of “this compound” are not available from the search results. It is mentioned as a biochemical for proteomics research .Scientific Research Applications
Vibrational Assignments of Analogous Compounds :
- Dunkers and Ishida (1995) examined N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine to model phenolics resulting from polymerization of benzoxazine monomers. They focused on vibrational assignments through infrared and Raman spectra analyses in various phases, providing insights into molecular vibrations and structure (Dunkers & Ishida, 1995).
Analytical Characterization in Drug Testing :
- Westphal et al. (2016) analyzed N-(ortho-methoxybenzyl)amines, related to the queried compound, using mass spectrometry and spectroscopy. This research is significant for identifying and characterizing similar compounds in drug testing and analysis (Westphal, Girreser, & Waldmüller, 2016).
Analysis of NBOMe Derivatives on Blotter Paper :
- Poklis et al. (2015) investigated NBOMe derivatives, closely related to the requested compound, to understand their presence and distribution in commercially available blotter papers. This study is crucial in the field of toxicology and drug analysis (Poklis et al., 2015).
Study on Nano-Structured Ceria from Benzoxazine Dimer Complexes :
- Veranitisagul et al. (2011) researched benzoxazine dimers similar to the compound of interest, focusing on their potential to form novel ligands for rare earth metal ions like cerium(III). This has implications for materials science and nanotechnology (Veranitisagul et al., 2011).
Study of Novel Hallucinogens in Rodents :
- Gatch et al. (2017) examined compounds similar to N-[4-(difluoromethoxy)-3-methoxybenzyl]-N-methylamine hydrochloride for their effects as hallucinogens in rodents. This research contributes to understanding the psychopharmacological properties of such compounds (Gatch, Dolan, & Forster, 2017).
Mechanism of Action
The mechanism of action for “N-[4-(difluoromethoxy)-3-methoxybenzyl]-N-methylamine hydrochloride” is not available from the search results. It is mentioned as a chemical compound used in scientific research.
Safety and Hazards
Properties
IUPAC Name |
1-[4-(difluoromethoxy)-3-methoxyphenyl]-N-methylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO2.ClH/c1-13-6-7-3-4-8(15-10(11)12)9(5-7)14-2;/h3-5,10,13H,6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYDATSMNAJAIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OC(F)F)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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